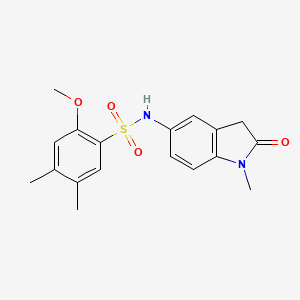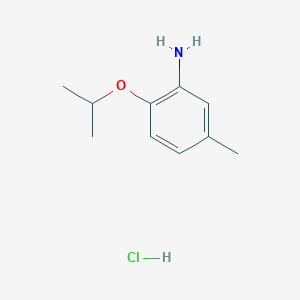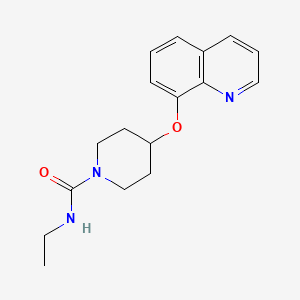
N-エチル-4-(キノリン-8-イルオキシ)ピペリジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
Target of Action
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a potent, time-dependent, irreversible FAAH inhibitor . FAAH (Fatty Acid Amide Hydrolase) is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide. By inhibiting FAAH, this compound increases the concentration of these fatty amides, leading to various physiological effects.
Mode of Action
The compound interacts with FAAH by binding to its active site, leading to the inhibition of the enzyme’s activity . This prevents the breakdown of fatty acid amides, resulting in an increase in their concentrations. The increased levels of these fatty amides can then interact with their respective receptors and exert their effects.
生化学分析
Biochemical Properties
It is known that quinoline, a core structure in this compound, has been found to have various pharmacological activities . The presence of the piperidine moiety could potentially influence its interaction with various enzymes and proteins .
Cellular Effects
Related compounds have shown to have significant effects on cellular processes .
Molecular Mechanism
It is known that quinoline-containing compounds can interact with various protein kinases .
Metabolic Pathways
Related compounds have been found to undergo various metabolic transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions to form the quinoline ring.
Etherification: The quinoline derivative is then subjected to etherification with piperidine-1-carboxamide. This step involves the reaction of the quinoline derivative with an appropriate alkylating agent to introduce the piperidine moiety.
N-ethylation: The final step involves the N-ethylation of the piperidine ring to obtain the desired compound. This can be achieved using ethylating agents such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted piperidine derivatives
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide but without the piperidine and carboxamide groups.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinolin-2-one: Another quinoline derivative with different functional groups.
Uniqueness
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct biological activities. The combination of these two moieties allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research.
特性
IUPAC Name |
N-ethyl-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-18-17(21)20-11-8-14(9-12-20)22-15-7-3-5-13-6-4-10-19-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXKMEFTWFNNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2355940.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2355942.png)
![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)
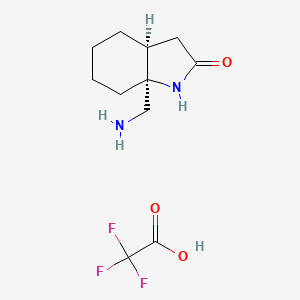
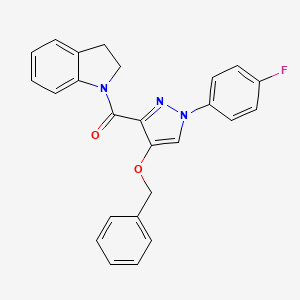
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/new.no-structure.jpg)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)

![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)
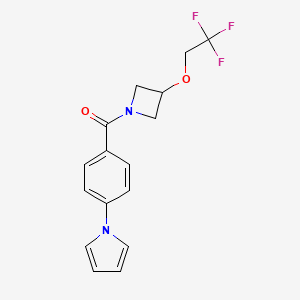
![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)
